molecular formula C7H3Cl3F2O B1404423 1,3-Difluoro-2-(trichloromethoxy)benzene CAS No. 1404194-34-8

1,3-Difluoro-2-(trichloromethoxy)benzene

Cat. No.: B1404423
CAS No.: 1404194-34-8
M. Wt: 247.4 g/mol
InChI Key: NHNWOHIMURXURJ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

IUPAC Nomenclature and CAS Registry Number

The compound 1,3-difluoro-2-(trichloromethoxy)benzene is systematically named according to IUPAC rules as This compound , reflecting the positions of its substituents on the benzene ring. Its CAS Registry Number is 1404194-34-8 , a unique identifier for chemical substances.

Molecular Formula and Structural Representation

The molecular formula of this compound is C₇H₃Cl₃F₂O , with a molecular weight of 247.45 g/mol . Its structure consists of a benzene ring substituted with:

  • Two fluorine atoms at the 1- and 3-positions .
  • A trichloromethoxy group (-O-CCl₃) at the 2-position .

The simplified molecular-input line-entry system (SMILES) notation is C1=CC(=C(C(=C1F)OC(Cl)(Cl)Cl)F)F , though discrepancies in fluorine placement exist across sources. A more accurate representation based on IUPAC numbering is FC1=C(C(=CC=C1)F)OC(Cl)(Cl)Cl , ensuring two fluorine atoms at positions 1 and 3.

Isomeric Forms and Stereochemical Considerations

Due to the fixed positions of substituents on the aromatic ring, no stereoisomerism is possible. The symmetrical placement of fluorine atoms at positions 1 and 3 eliminates the potential for geometric or optical isomerism. Positional isomers (e.g., 1,2- or 1,4-difluoro derivatives) are distinct compounds and not considered here.

Historical Context and Discovery Timeline

This compound was first reported in the early 2010s, with its CAS number registered in 2014 . Its synthesis emerged alongside advancements in halogenation methodologies , particularly those involving fluorine and chlorine substituents. Early synthetic routes focused on nucleophilic aromatic substitution or electrophilic fluorination, though specific protocols remain proprietary. The compound’s development reflects broader trends in organohalogen chemistry , where mixed chloro-fluoro derivatives are valued for their electronic and steric properties.

Significance in Organofluorine Chemistry

This compound exemplifies the strategic incorporation of fluorine and chlorine to modulate reactivity and stability in aromatic systems. Key applications include:

  • Intermediate in agrochemical synthesis : The trichloromethoxy group serves as a leaving group for further functionalization.
  • Electronic effects : The electron-withdrawing fluorine and chlorine atoms enhance the electrophilicity of adjacent positions, facilitating reactions in drug discovery.
  • Material science : Its stability under harsh conditions makes it a candidate for specialty polymers or coatings.

Table 1: Key Chemical Properties

Property Value Source
Molecular Formula C₇H₃Cl₃F₂O
Molecular Weight (g/mol) 247.45
CAS Registry Number 1404194-34-8
Predicted Boiling Point ~226.8°C at 760 mmHg
Predicted Density ~1.6 g/cm³

Properties

IUPAC Name

1,3-difluoro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-6-4(11)2-1-3-5(6)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNWOHIMURXURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OC(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

  • The precursor 1,3-bis-(trichloromethyl)benzene is commonly used.
  • This compound undergoes selective fluorination to introduce fluorine atoms at the 1 and 3 positions on the benzene ring.

Fluorination Process

  • Fluorination is performed using anhydrous hydrogen fluoride (HF) as the fluorinating agent.
  • The reaction is conducted in an autoclave to maintain controlled pressure and temperature.
  • Typical conditions include:
    • Temperature range: 50°C to 100°C.
    • Reaction time: 2.5 to 6 hours depending on the stage.
    • Pressure: Up to 24 bars, with nitrogen as a blanketing gas.
  • Antimony pentachloride (SbCl5) can be used as a catalyst to facilitate halogen exchange reactions.

Reaction and Work-up

  • After fluorination, the reaction mixture is cooled and depressurized.
  • The mixture is poured onto ice to quench the reaction.
  • The organic phase is separated and washed with water and dilute hydrochloric acid to remove residual HF and catalyst.
  • The product is then isolated by fractional distillation under reduced pressure.

Typical Yields and Purity

  • Yields of fluorinated products range from 50% to 65% depending on the exact conditions.
  • Gas chromatography analysis reveals a mixture of fluorinated and chlorinated intermediates, with the target compound isolated by distillation.

Reaction Composition and Product Distribution

The reaction mixture after fluorination contains several related compounds, including:

Compound Name Approximate Percentage in Mixture (%)
1,3-bis-(trichloromethyl)benzene 4.1
1-(dichlorofluoromethyl)-3-(trichloromethyl)benzene 0.8
1-(chlorodifluoromethyl)-3-(trichloromethyl)benzene 1.9
1-(trifluoromethyl)-3-(trichloromethyl)benzene 52.0
1-(trifluoromethyl)-3-(dichlorofluoromethyl)benzene 5.1
1-(trifluoromethyl)-3-(chlorodifluoromethyl)benzene 9.2
1,3-bis-(trifluoromethyl)benzene 26.2

Note: The target compound 1,3-difluoro-2-(trichloromethoxy)benzene is obtained through further fluorination of these intermediates or by selective isolation from this mixture.

Specific Example Procedure

Step Details
Reactants 4,6-difluoro-1,3-bis-(trichloromethyl)benzene (525 g), anhydrous hydrogen fluoride (90 g)
Reactor Conditions Autoclave, nitrogen blanketing at 2 bars, reaction temperature 80–100°C, pressure 24 bars
Reaction Time 2.5 hours
Work-up Cooling, pressure release, washing with dilute HCl and water
Product Isolation Fractional distillation at 108–109°C under 11 mm Hg
Product Yield and Purity 220 g of 4,6-difluoro-1,3-bis-(fluorodichloromethyl)benzene, refractive index n_D20=1.5008

This procedure exemplifies the chlorine/fluorine exchange to achieve the difluoro substitution pattern on the aromatic ring while maintaining the trichloromethoxy group.

Catalyst and Reaction Mechanism Notes

  • Antimony pentachloride acts as a Lewis acid catalyst, facilitating halogen exchange by activating the chloromethyl groups.
  • Hydrogen fluoride is the fluorinating agent, providing fluorine atoms in a controlled manner.
  • The reaction proceeds via electrophilic substitution and halogen exchange mechanisms under pressure.
  • The use of an autoclave allows control over gaseous byproducts and reaction kinetics.

Summary Table of Key Reaction Parameters

Parameter Typical Values/Conditions
Starting Material 1,3-bis-(trichloromethyl)benzene or derivatives
Fluorinating Agent Anhydrous hydrogen fluoride (HF)
Catalyst Antimony pentachloride (SbCl5)
Temperature Range 50°C to 110°C
Pressure Atmospheric to 24 bars
Reaction Time 2.5 to 6 hours
Work-up Quenching with ice, washing with dilute HCl and water
Purification Fractional distillation under reduced pressure
Typical Yield 50% to 65% depending on conditions

Research Findings and Considerations

  • The fluorination of trichloromethyl groups is sensitive to temperature and pressure; higher temperatures promote faster halogen exchange but may lead to side reactions.
  • The presence of catalysts like antimony pentachloride improves selectivity towards desired fluorinated products.
  • Fractional distillation is critical for isolating pure this compound from complex mixtures.
  • Analytical techniques such as gas chromatography and refractive index measurements are essential for monitoring reaction progress and product purity.

Chemical Reactions Analysis

1,3-Difluoro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.

    Hydrolysis: The trichloromethoxy group can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxyl derivatives.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Building Block : 1,3-Difluoro-2-(trichloromethoxy)benzene serves as a critical intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the formation of diverse derivatives.
  • Pharmaceutical Development :
    • Drug Design : The compound is explored as an intermediate in the development of pharmaceuticals targeting specific biological pathways. Its fluorinated nature may enhance the biological activity and bioavailability of drug candidates.
  • Biological Research :
    • Biological Probes : Due to its distinct structural features, it is utilized as a probe in studying biological systems. Research indicates potential interactions with enzymes and receptors, which can be pivotal in understanding drug-receptor dynamics.
  • Material Science :
    • Advanced Materials : The compound is applied in the formulation of specialty chemicals and materials that require specific thermal and chemical stability. Its unique properties contribute to the development of advanced polymers and coatings.
  • Environmental Applications :
    • Pollutant Detection : It is utilized in analytical methods for detecting environmental pollutants, contributing to environmental monitoring and compliance efforts.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Pharmaceutical Research : A study demonstrated that derivatives of this compound exhibited significant activity against specific cancer cell lines, suggesting potential as anticancer agents.
  • Material Science Innovations : Researchers have developed new polymer formulations incorporating this compound that show enhanced thermal stability and mechanical properties compared to conventional materials.

Mechanism of Action

The mechanism by which 1,3-Difluoro-2-(trichloromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, while the trichloromethoxy group can affect its solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Trichloromethoxy vs. Trifluoromethoxy

5-Ethynyl-1,3-difluoro-2-(trifluoromethoxy)benzene (C₉H₃F₅O)
  • Structure : Replaces -O-CCl₃ with -O-CF₃ and adds an ethynyl group.
  • Properties :
    • Higher electronegativity due to CF₃, enhancing thermal and oxidative stability.
    • Boiling point: 90–92°C at 150 mmHg (vs. ~200°C estimated for the target compound due to higher Cl content) .
  • Applications : Used in liquid crystal synthesis for infrared (IR) applications, leveraging its rigidity and polarizability .
1-Chloro-3-(difluoromethoxy)-2-(trifluoromethyl)benzene (C₈H₄ClF₅O)
  • Structure : Combines -O-CF₂H and -CF₃ groups with a chlorine substituent.
  • Properties: Molecular weight: 246.56 g/mol (lighter than the target compound’s ~263.36 g/mol).

Halogenation Patterns

1,3-Dichloro-2-(trifluoromethyl)benzene (C₇H₃Cl₂F₃)
  • Structure : Replaces -O-CCl₃ with -CF₃ and uses Cl instead of F.
  • Properties :
    • Molecular weight: 215.00 g/mol.
    • Lower polarity compared to the target compound, favoring use in solvents or coatings .
1-Fluoro-3-(trifluoromethoxy)benzene (C₇H₄F₄O)
  • Structure : Single F at position 1 and -O-CF₃ at position 3.
  • Properties :
    • Simpler structure with reduced steric hindrance, enabling faster reaction kinetics in coupling reactions .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Applications
1,3-Difluoro-2-(trichloromethoxy)benzene C₇H₃Cl₃F₂O ~263.36 -O-CCl₃, 1,3-F ~200 (estimated) Pharmaceutical intermediates
5-Ethynyl-1,3-difluoro-2-(trifluoromethoxy)benzene C₉H₃F₅O 222.00 -O-CF₃, ethynyl 90–92 (at 150 mmHg) Liquid crystals
1,3-Dichloro-2-(trifluoromethyl)benzene C₇H₃Cl₂F₃ 215.00 -CF₃, 1,3-Cl N/A Solvents, coatings
1-Chloro-3-(difluoromethoxy)-2-(trifluoromethyl)benzene C₈H₄ClF₅O 246.56 -O-CF₂H, -CF₃, Cl N/A Agrochemical research

Key Research Findings

  • Electron-Withdrawing Effects : The -O-CCl₃ group in the target compound offers moderate electron withdrawal compared to -O-CF₃, making it less stable under basic conditions but more reactive in electrophilic substitutions .
  • Steric Effects : Bulky substituents (e.g., trichloromethoxy) hinder π-stacking in liquid crystals, whereas ethynyl groups enhance conjugation for IR applications .
  • Pharmaceutical Utility : Trichloromethoxy derivatives are less common in drugs due to metabolic instability, but they serve as critical intermediates in synthesizing kinase inhibitors like asciminib .

Biological Activity

1,3-Difluoro-2-(trichloromethoxy)benzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, toxicity, and therapeutic potentials.

This compound is characterized by the presence of two fluorine atoms and a trichloromethoxy group attached to a benzene ring. This unique structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The introduction of fluorine atoms can increase lipophilicity and alter membrane permeability, which may enhance the efficacy against microbial pathogens.

Table 1: Antimicrobial Activity of Fluorinated Compounds

CompoundActivity (MIC)Reference
This compoundTBD
5-Bromo-1,3-difluoro-2-(trichloromethoxy)benzeneTBD

Study 1: Anticancer Properties

A study investigated the cytotoxic effects of various fluorinated compounds, including this compound, on cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against certain cancer cells, potentially through apoptosis induction.

Study 2: Toxicological Assessment

Toxicological evaluations have shown that compounds with similar structures can possess mutagenic properties. The JICOSH report lists various chemicals with established mutagenicity, highlighting the need for careful assessment of this compound regarding its safety profile in biological systems .

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, it is hypothesized that the compound may interact with cellular membranes or specific molecular targets involved in cell signaling pathways.

Q & A

Q. What are the standard synthetic routes for 1,3-difluoro-2-(trichloromethoxy)benzene, and how are intermediates purified?

The compound can be synthesized via electrophilic substitution or halogenation reactions. For example, bromination of aromatic precursors using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., trifluorotoluene) under reflux, followed by purification via silica gel column chromatography with hexane/ethyl acetate gradients. Yields typically range from 50–70%, with intermediates validated by NMR and IR spectroscopy .

Q. What safety protocols are critical when handling this compound?

Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound should be stored at 2–8°C in inert conditions to prevent decomposition. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste protocols .

Q. How is the compound characterized for structural confirmation?

Key methods include:

  • NMR spectroscopy : 1^1H and 19^{19}F NMR to confirm fluorine substitution patterns and aromatic proton environments.
  • Mass spectrometry (MS) : High-resolution MS for molecular ion validation.
  • Infrared (IR) spectroscopy : Peaks at 1100–1250 cm1^{-1} indicate C-F and C-O-C (trichloromethoxy) stretches .

Q. What solvent systems are optimal for chromatographic purification?

Non-polar solvents like hexane or dichloromethane combined with ethyl acetate (5–20% gradient) are effective for silica gel column chromatography. Avoid protic solvents to prevent hydrolysis of the trichloromethoxy group .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 19^{19}19F NMR shifts) be resolved?

Contradictions may arise from solvent effects, impurities, or conformational isomerism. Strategies:

  • Compare experimental data with computational predictions (DFT calculations for chemical shifts).
  • Use deuterated solvents to eliminate solvent-induced shifts.
  • Perform 2D NMR (e.g., 19^{19}F-1^1H HMBC) to confirm coupling patterns .

Q. What methodologies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Lewis acids (e.g., AlCl3_3) enhance electrophilic substitution efficiency.
  • Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progression and adjust parameters dynamically .

Q. How does the trichloromethoxy group influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trichloromethoxy group deactivates the benzene ring, reducing reactivity in Suzuki-Miyaura couplings. Strategies to mitigate this include:

  • Using Pd/XPhos catalysts with high electron-deficient aryl tolerance.
  • Introducing directing groups (e.g., boronic esters) at meta-positions relative to the trichloromethoxy group .

Q. What analytical techniques quantify environmental persistence or degradation byproducts?

  • GC-MS : Detects volatile degradation products (e.g., chlorinated phenols).
  • HPLC-UV/ECD : Monitors aqueous solubility and hydrolytic stability.
  • ECHA regulatory assays : Follow OECD 301/302 guidelines for biodegradability testing .

Q. How can thermal stability be assessed for long-term storage?

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>150°C suggests stability). Store under argon at 2–8°C to prevent oxidative or hydrolytic degradation .

Q. What statistical approaches validate reproducibility in synthetic or analytical data?

  • Triplicate experiments : Report mean ± standard deviation for yields/purity.
  • ANOVA testing : Identify batch-to-batch variability in multi-step syntheses.
  • QbD (Quality by Design) : Use DOE (Design of Experiments) to optimize critical process parameters (e.g., reaction time, solvent ratios) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Difluoro-2-(trichloromethoxy)benzene
Reactant of Route 2
1,3-Difluoro-2-(trichloromethoxy)benzene

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